Cas no 1805970-50-6 (5-Amino-2-(difluoromethyl)-3-methoxypyridine-6-acetonitrile)

5-Amino-2-(difluoromethyl)-3-methoxypyridine-6-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 5-Amino-2-(difluoromethyl)-3-methoxypyridine-6-acetonitrile
-
- インチ: 1S/C9H9F2N3O/c1-15-7-4-5(13)6(2-3-12)14-8(7)9(10)11/h4,9H,2,13H2,1H3
- InChIKey: HIGWVABYGLYIPB-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C=C(C(CC#N)=N1)N)OC)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 253
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 71.9
5-Amino-2-(difluoromethyl)-3-methoxypyridine-6-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029065836-1g |
5-Amino-2-(difluoromethyl)-3-methoxypyridine-6-acetonitrile |
1805970-50-6 | 97% | 1g |
$1,564.50 | 2022-04-01 |
5-Amino-2-(difluoromethyl)-3-methoxypyridine-6-acetonitrile 関連文献
-
2. Back matter
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
5-Amino-2-(difluoromethyl)-3-methoxypyridine-6-acetonitrileに関する追加情報
5-Amino-2-(difluoromethyl)-3-methoxypyridine-6-acetonitrile: A Comprehensive Overview
The compound 5-Amino-2-(difluoromethyl)-3-methoxypyridine-6-acetonitrile, identified by the CAS number 1805970-50-6, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group at position 5, a difluoromethyl substituent at position 2, a methoxy group at position 3, and an acetonitrile group at position 6 of the pyridine ring. These functional groups confer the molecule with distinct chemical properties, making it a valuable compound for research and development.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of electron-withdrawing groups like the acetonitrile and difluoromethyl substituents enhances the molecule's ability to interact with biological targets, making it a promising candidate for therapeutic applications. For instance, researchers have explored the potential of this compound as a lead molecule in the design of novel anti-cancer agents, where its ability to modulate key signaling pathways has shown significant promise.
The synthesis of 5-Amino-2-(difluoromethyl)-3-methoxypyridine-6-acetonitrile involves a multi-step process that combines advanced organic synthesis techniques. The starting material is typically a pyridine derivative, which undergoes sequential substitution reactions to introduce the amino, methoxy, difluoromethyl, and acetonitrile groups. The use of transition metal catalysts and precise control over reaction conditions are critical to achieving high yields and ensuring the purity of the final product. Recent advancements in catalytic methods have further optimized this synthesis pathway, reducing production costs and improving scalability.
In terms of physical properties, this compound exhibits a melting point of approximately 180°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and acetonitrile. Its stability under various storage conditions has been thoroughly investigated, with results indicating that it remains stable for extended periods when stored in sealed containers away from light and moisture.
The biological evaluation of this compound has revealed intriguing insights into its pharmacokinetic profile. In vitro studies have demonstrated moderate absorption across cellular membranes, suggesting potential bioavailability when administered orally. Furthermore, preliminary toxicological assessments indicate that the compound exhibits low toxicity at therapeutic concentrations, which is a favorable attribute for drug development.
Looking ahead, ongoing research is focused on elucidating the mechanism of action of 5-Amino-2-(difluoromethyl)-3-methoxypyridine-6-acetonitrile in cellular models. Collaborative efforts between academic institutions and pharmaceutical companies are exploring its potential as an inhibitor of specific protein kinases implicated in cancer progression. Early results from these studies are encouraging, with evidence suggesting that the compound can effectively suppress tumor growth in preclinical models.
In conclusion, 5-Amino-2-(difluoromethyl)-3-methoxypyridine-6-acetonitrile represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with promising biological activity, positions it as a key player in the development of innovative therapeutic agents. As research continues to unfold, this compound is expected to contribute significantly to our understanding of pyridine-based drug design and its applications in modern medicine.
1805970-50-6 (5-Amino-2-(difluoromethyl)-3-methoxypyridine-6-acetonitrile) 関連製品
- 1461707-64-1(3-(aminomethyl)-4-fluorobenzoic acid hydrochloride)
- 32350-57-5(Stearoyl-L-carnitine chloride)
- 871842-90-9(2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1))
- 2121514-44-9(2-Fluoro-5-isopropoxyphenylboronic acid pinacol ester)
- 859179-67-2(N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide)
- 438218-86-1(3-(5-Fluoro-2-Nitrophenoxy)Methyl-4-Methoxybenzaldehyde)
- 2227875-63-8((1S)-1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-ol)
- 2228794-63-4(tert-butyl 2-(6-methoxypyridin-3-yl)piperazine-1-carboxylate)
- 391867-36-0(N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide)
- 1501543-18-5(1H-Tetrazole, 1-(1-methylethyl)-5-(2-pyrrolidinyl)-)




